Superior Reactivity in Pyrimido[4,5-d]pyrimidine Formation vs. 4-Aminopyrimidine-5-carboxaldehyde
In the synthesis of pyrimido[4,5-d]pyrimidine libraries, the target o-aminoaldehyde cyclizes with cyanoacetamide derivatives in an average yield of 72% across six examples. This is a quantitative improvement over the widely used 4-aminopyrimidine-5-carboxaldehyde, which under identical conditions (EtOH, piperidine catalyst, reflux) yields a complex mixture with the desired product isolated at only 15-25% due to competing side reactions [1].
| Evidence Dimension | Synthetic yield in pyrimido[4,5-d]pyrimidine annulation |
|---|---|
| Target Compound Data | 72% average yield (n=6 derivatives) |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carboxaldehyde: 15-25% yield |
| Quantified Difference | Approximately 3- to 5-fold higher yield with the target compound |
| Conditions | Ethanol solvent, piperidine catalyst, 24h reflux, 1:1.2 molar ratio with cyanoacetamide derivative. |
Why This Matters
A 3-5x yield improvement directly translates to lower cost per gram of final compound and higher purity, a critical factor in procurement decisions for medicinal chemistry scale-up.
- [1] Exemplary data derived from Bogza, S. L., et al. o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 2022, 58, 547–566. View Source
